2-Ethyl-6-methylimidazo[1,2-b]pyridazine

Lipophilicity Physicochemical Properties ADME Prediction

Researchers often face SAR inconsistency from scaffold variability. This 2-Ethyl-6-methylimidazo[1,2-b]pyridazine provides a consistent, high-purity imidazo[1,2-b]pyridazine core with defined alkyl substitution. - LogP 1.60 enhances membrane permeability for kinase inhibitor optimization - 6-Methyl group enables C-H functionalization and cross-coupling diversification - MW 161.20, purity ≥95%, single batch synthesis ensures reproducibility

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
CAS No. 570416-57-8
Cat. No. B8767959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methylimidazo[1,2-b]pyridazine
CAS570416-57-8
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCCC1=CN2C(=N1)C=CC(=N2)C
InChIInChI=1S/C9H11N3/c1-3-8-6-12-9(10-8)5-4-7(2)11-12/h4-6H,3H2,1-2H3
InChIKeyNYIMRBAXELUPJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-methylimidazo[1,2-b]pyridazine Building Block


2-Ethyl-6-methylimidazo[1,2-b]pyridazine (CAS 570416-57-8) is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities and utility in kinase inhibitor development [1]. The compound possesses a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol [2], featuring ethyl substitution at the 2-position and methyl substitution at the 6-position of the fused bicyclic core. This specific substitution pattern distinguishes it from the unsubstituted imidazo[1,2-b]pyridazine and other mono-substituted analogs, providing unique physicochemical properties and synthetic handles for further derivatization in research and industrial applications.

2-Ethyl-6-methylimidazo[1,2-b]pyridazine: Why Analogs Fall Short


Generic substitution among imidazo[1,2-b]pyridazine derivatives fails because the specific 2-ethyl and 6-methyl substituents critically alter both the physicochemical properties and the synthetic trajectory of downstream compounds. The ethyl group at the 2-position significantly increases lipophilicity compared to unsubstituted or 2-methyl analogs, which directly impacts solubility, membrane permeability, and potential off-target interactions in biological assays [1]. Simultaneously, the 6-methyl group provides a distinct electronic environment and a potential site for further functionalization via electrophilic substitution or cross-coupling reactions, enabling synthetic routes that are inaccessible with other substitution patterns [2]. Using an alternative scaffold lacking these specific alkyl groups would yield a different compound with divergent properties and reactivity, compromising experimental reproducibility and the validity of structure-activity relationship (SAR) studies. The quantitative evidence below substantiates these claims.

2-Ethyl-6-methylimidazo[1,2-b]pyridazine: Quantitative Advantages


Enhanced Lipophilicity vs. Unsubstituted Analogue

The 2-ethyl and 6-methyl substitutions in 2-ethyl-6-methylimidazo[1,2-b]pyridazine confer a calculated octanol-water partition coefficient (LogP) of 1.60 and a polar surface area (PSA) of 30.19 Ų, as determined by computational methods [1]. This represents a marked increase in lipophilicity compared to the unsubstituted imidazo[1,2-b]pyridazine core, which has a calculated LogP of approximately 0.2-0.5 and a similar PSA. The higher LogP value of the target compound suggests improved passive membrane permeability in cell-based assays and potentially altered pharmacokinetic behavior in vivo, which is a critical differentiator for early-stage drug discovery programs [2].

Lipophilicity Physicochemical Properties ADME Prediction Medicinal Chemistry

One-Step Synthetic Route Advantage

A published synthetic route for 2-ethyl-6-methylimidazo[1,2-b]pyridazine involves the condensation of 3-amino-6-methylpyridazine with 1-bromo-2-butanone in 1-propanol under reflux, as disclosed in patent US07816526B2 [1]. While specific yields for this exact compound are not publicly detailed, analogous syntheses of 6-alkyl substituted imidazo[1,2-b]pyridazines using similar conditions report yields in the range of 40-60% after purification [2]. This one-step condensation approach offers a straightforward and scalable method compared to multi-step routes required for more complex 3-substituted or 8-substituted analogs, which often involve additional protection/deprotection steps or cross-coupling reactions with lower overall yields.

Synthetic Route Yield Building Block Medicinal Chemistry

High Purity Specification Ensures Reproducibility

Commercial suppliers consistently specify a minimum purity of 95% for 2-ethyl-6-methylimidazo[1,2-b]pyridazine, as indicated by multiple vendor listings and analytical certificates of analysis . In contrast, the unsubstituted imidazo[1,2-b]pyridazine is frequently offered at lower purities (e.g., 90-93%) or as a technical grade due to its more challenging purification profile. This 2-5% difference in purity may seem marginal but is critical in dose-response experiments, where impurities can act as confounding variables, mask true biological activity, or induce off-target effects at higher compound concentrations. The consistent 95% purity threshold of the target compound reduces the need for in-house repurification and enhances inter-laboratory reproducibility.

Purity Quality Control Reproducibility Assay Development

Applications of 2-Ethyl-6-methylimidazo[1,2-b]pyridazine


Kinase Inhibitor Lead Optimization with Enhanced Lipophilicity

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize 2-ethyl-6-methylimidazo[1,2-b]pyridazine as a core scaffold when increased lipophilicity (LogP = 1.60) is desired to improve cellular permeability or to modulate metabolic stability. The imidazo[1,2-b]pyridazine scaffold has been extensively validated as a privileged structure for kinase inhibition, including TAK1 (IC50 = 55 nM for a lead compound) and Mps1 (IC50 = 0.70 nM) [1][2]. The ethyl and methyl substituents provide a differentiated starting point for structure-activity relationship (SAR) exploration compared to the more common 3-aryl substituted analogs.

3,6-Disubstituted Library via Cross-Coupling

The 6-methyl group serves as a synthetic handle for further diversification. While the 6-position is substituted with a methyl group, the 3-position remains available for functionalization via metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, as extensively reviewed for this scaffold [1]. This allows researchers to efficiently generate libraries of 3-aryl, 3-alkynyl, or 3-amino derivatives for high-throughput screening against various biological targets. The straightforward, one-step synthesis of the core from commercially available starting materials makes this an attractive entry point for parallel library synthesis.

Internal Standard for Analytical Methods

Given its well-defined molecular weight (161.20 g/mol), stable heteroaromatic core, and high commercial purity (≥95%), 2-ethyl-6-methylimidazo[1,2-b]pyridazine can serve as an internal standard or reference compound in liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) method development, particularly for monitoring reactions involving imidazo[1,2-b]pyridazine derivatives. Its distinct retention time and mass-to-charge ratio (m/z) compared to unsubstituted analogs reduce the risk of co-elution or isobaric interference.

Fragment Hit for Hydrophobic Protein Pockets

In fragment-based drug discovery campaigns, 2-ethyl-6-methylimidazo[1,2-b]pyridazine (MW = 161.20 g/mol, consistent with fragment library guidelines) can be screened as a core fragment. Its moderate LogP (1.60) and low polar surface area (30.19 Ų) make it a suitable fragment for targeting hydrophobic pockets in proteins. When a hit is identified, the 6-methyl group provides a vector for growing the fragment into a lead compound without disrupting initial binding interactions, while the 2-ethyl group can be exploited to probe adjacent hydrophobic sub-pockets.

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